4-Chlorophenyl chlorothionoformate
Overview
Description
4-Chlorophenyl chlorothionoformate: is an organosulfur compound with the molecular formula C7H4Cl2OS and a molecular weight of 207.077 g/mol . . This compound is characterized by the presence of a chlorothioformate group attached to a chlorophenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl chlorothionoformate can be synthesized through the reaction of thiophosgene with 4-chlorophenol . The reaction typically involves the following steps:
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
- The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Thiophosgene: is reacted with in the presence of a base such as .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl chlorothionoformate undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form and .
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents like or .
Major Products Formed:
Nucleophilic substitution: Substituted phenyl thioformates.
Hydrolysis: 4-Chlorophenol and carbonyl sulfide.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Scientific Research Applications
4-Chlorophenyl chlorothionoformate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: The compound is employed in the synthesis of peptide α-thioesters, which are crucial for the formation of peptide bonds in protein synthesis.
Thionocarbonylation: It is used in the thionocarbonylation of nucleosides and other organic molecules, which is important in the modification of biological molecules.
Material Science: The compound is used in the preparation of functionalized materials with specific properties for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl chlorothionoformate involves its reactivity with nucleophiles. The compound’s chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations, where the compound acts as a reagent to introduce the chlorothioformate functionality into target molecules .
Comparison with Similar Compounds
Phenyl chlorothioformate: Similar structure but lacks the chlorine substituent on the phenyl ring.
4-Chlorophenyl chloroformate: Similar structure but contains an oxygen atom instead of sulfur in the functional group.
Phenyl chloroformate: Similar structure but lacks both the chlorine substituent on the phenyl ring and the sulfur atom in the functional group.
Uniqueness: 4-Chlorophenyl chlorothionoformate is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis and material science .
Properties
IUPAC Name |
O-(4-chlorophenyl) chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIABQCJXBELMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239550 | |
Record name | O-p-Chlorophenyl chlorothioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-64-4 | |
Record name | O-(4-Chlorophenyl) carbonochloridothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-p-Chlorophenyl chlorothioformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-p-Chlorophenyl chlorothioformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-p-chlorophenyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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